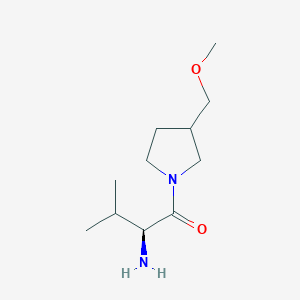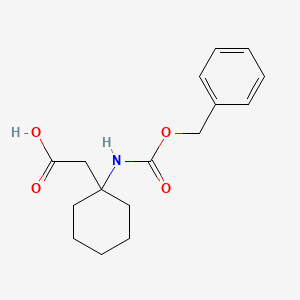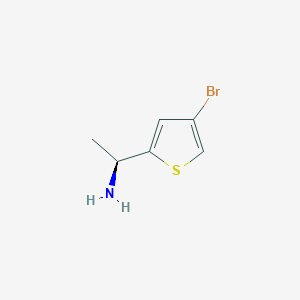![molecular formula C13H20OS B7894577 1-[3-(n-Pentylthio)phenyl]ethanol CAS No. 1443304-46-8](/img/structure/B7894577.png)
1-[3-(n-Pentylthio)phenyl]ethanol
Overview
Description
1-[3-(n-Pentylthio)phenyl]ethanol is an organic compound with a complex chemical structure that has drawn attention in various scientific fields. It features a phenyl ring with an n-pentylthio group attached at the third position and an ethyl group bonded to the hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(n-Pentylthio)phenyl]ethanol typically involves the nucleophilic substitution reaction. A common route starts with 3-bromophenyl ethanone and sodium n-pentylthiolate, followed by reduction with a suitable reducing agent like sodium borohydride under specific conditions such as an ethanol solvent. The reaction yields the target compound with high purity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound might involve the use of continuous flow reactors to optimize yield and reduce costs. Catalysts like palladium on carbon can be employed to enhance reaction rates and achieve greater efficiency. Industrial-scale synthesis also focuses on minimizing waste and utilizing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[3-(n-Pentylthio)phenyl]ethanol undergoes several types of reactions:
Oxidation: : Converts the hydroxyl group to a ketone or carboxylic acid using reagents such as potassium permanganate.
Reduction: : The phenyl ring can be reduced under hydrogenation conditions with palladium catalysts.
Substitution: : The thiol group can participate in nucleophilic substitutions, where reagents like alkyl halides replace the thio group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichromate in an acidic medium.
Reduction: : Sodium borohydride, lithium aluminum hydride in ethereal solvents.
Substitution: : Alkyl halides, often in the presence of a base like potassium carbonate.
Major Products
Oxidation Products: : Depending on the oxidation level, products could range from ketones to carboxylic acids.
Reduction Products: : Various hydrogenated derivatives of the parent compound.
Substitution Products: : New alkyl or aryl substituted derivatives.
Scientific Research Applications
1-[3-(n-Pentylthio)phenyl]ethanol has diverse applications in research:
Chemistry: : Utilized in organic synthesis as an intermediate for constructing more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules, useful in studying protein-ligand interactions.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Applied as a specialty chemical in the formulation of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets within cells. It can influence signaling pathways by binding to specific proteins or enzymes, thus modifying their activity. For example, its interaction with certain kinases may lead to alterations in cell signaling cascades, influencing cell growth and apoptosis.
Comparison with Similar Compounds
1-[3-(n-Pentylthio)phenyl]ethanol can be compared to other compounds like:
1-[3-(n-Hexylthio)phenyl]ethanol: : Similar structure but with a hexyl group instead of a pentyl, potentially leading to different biological activities.
1-[3-(n-Pentylamino)phenyl]ethanol: : Substitution of the thio group with an amino group, significantly altering its reactivity and applications.
Phenylethanol: : Lacks the thio group, making it more chemically and biologically distinct.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer unique reactivity and biological properties.
Properties
IUPAC Name |
1-(3-pentylsulfanylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-3-4-5-9-15-13-8-6-7-12(10-13)11(2)14/h6-8,10-11,14H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOJWZGYLFKEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=CC(=C1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401272567 | |
| Record name | Benzenemethanol, α-methyl-3-(pentylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401272567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443304-46-8 | |
| Record name | Benzenemethanol, α-methyl-3-(pentylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443304-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, α-methyl-3-(pentylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401272567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



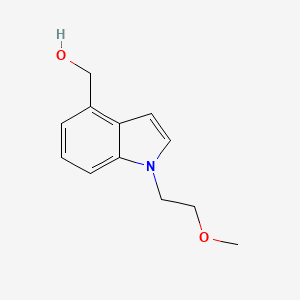
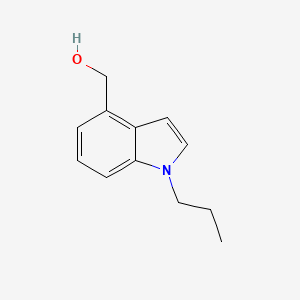
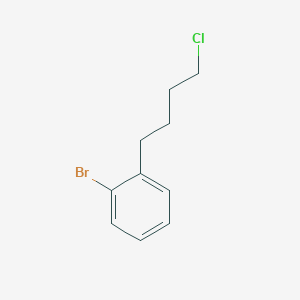



![{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(2-methylpropyl)amine](/img/structure/B7894568.png)
